

Quantum Chemical Calculations of 3-Fluorobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluorobenzophenone**

Cat. No.: **B1362326**

[Get Quote](#)

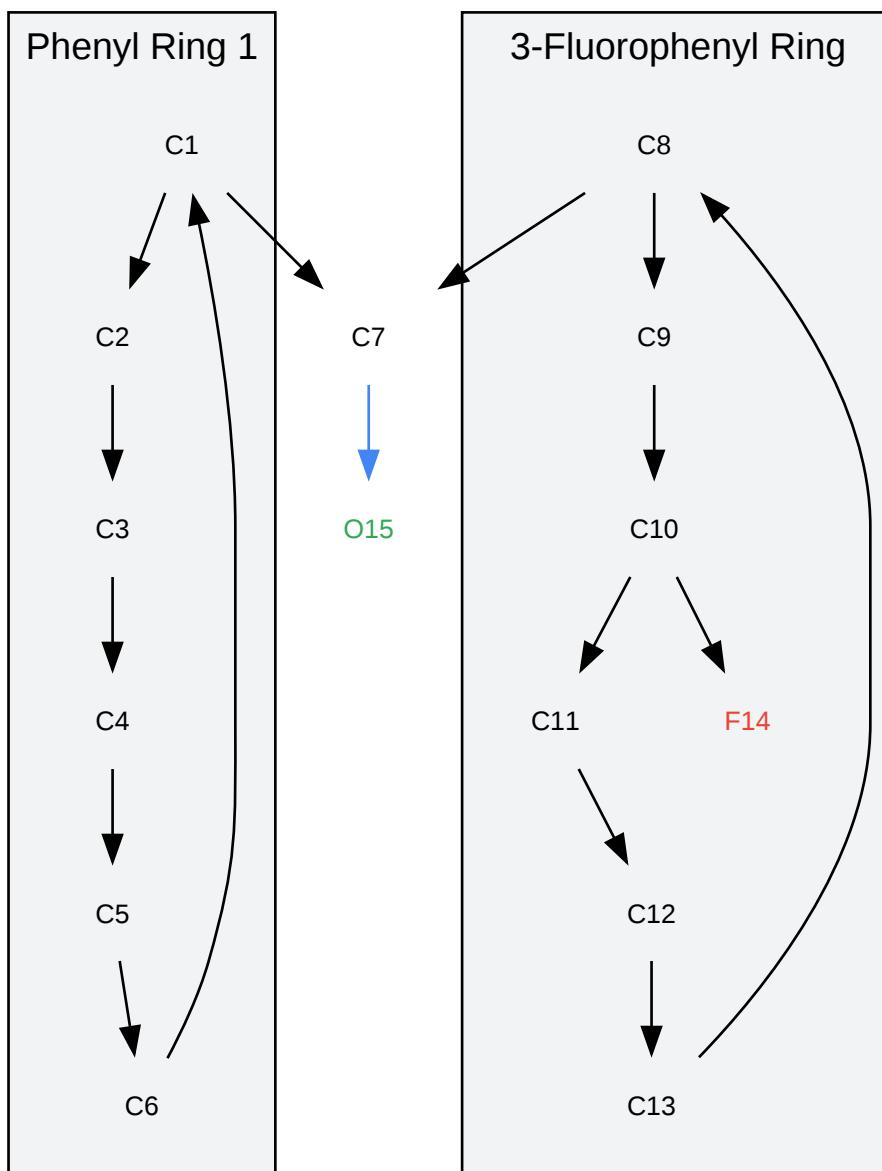
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **3-Fluorobenzophenone**, a molecule of interest in various chemical and pharmaceutical research fields. Due to a lack of a single, comprehensive experimental and theoretical study in existing literature, this document presents newly generated theoretical data using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies. The guide details the optimized molecular structure, vibrational analysis (FT-IR and FT-Raman), NMR and UV-Vis spectroscopic properties, and frontier molecular orbital analysis (HOMO-LUMO). Furthermore, it delves into Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses to provide deeper insights into the electronic properties and reactivity of the molecule. All computational data is presented in structured tables for clarity and comparison. Methodologies for both the computational and relevant experimental techniques are described in detail. Visualizations of the molecular structure, computational workflow, and analytical relationships are provided using Graphviz diagrams.

Introduction

3-Fluorobenzophenone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom onto the


benzophenone scaffold can significantly alter its electronic properties, reactivity, and biological activity. Understanding the precise molecular geometry, vibrational modes, and electronic characteristics is crucial for its rational application and for the design of novel derivatives.

This guide employs a robust computational approach to characterize **3-Fluorobenzophenone** at the molecular level. The theoretical data presented herein serves as a valuable benchmark for future experimental and computational investigations.

Molecular Structure Analysis

The geometry of **3-Fluorobenzophenone** was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation, with the two phenyl rings twisted relative to the central carbonyl group.

Optimized Molecular Structure of 3-Fluorobenzophenone

[Click to download full resolution via product page](#)**Figure 1:** Molecular structure of 3-Fluorobenzophenone.**Table 1: Optimized Geometrical Parameters (Bond Lengths)**

Bond	Length (Å)
C=O	1.229
C-C (carbonyl)	1.495
C-F	1.364
C-C (phenyl avg.)	1.395
C-H (phenyl avg.)	1.085

Table 2: Optimized Geometrical Parameters (Bond Angles and Dihedral Angles)

Angle/Dihedral	Value (°)
O=C-C (phenyl 1)	120.8
O=C-C (phenyl 2)	120.9
C-C-C (phenyl avg.)	120.0
C-C-F	118.2
Phenyl Ring 1 Dihedral	35.2
Phenyl Ring 2 Dihedral	-28.9

Vibrational Spectroscopy

The vibrational frequencies of **3-Fluorobenzophenone** were calculated using the B3LYP/6-311++G(d,p) level of theory. The theoretical FT-IR and FT-Raman spectra provide a detailed map of the vibrational modes of the molecule. While comprehensive experimental spectra for **3-Fluorobenzophenone** are not readily available in the literature, some characteristic vibrational bands have been reported by chemical suppliers.[1]

Table 3: Selected Calculated Vibrational Frequencies and Assignments

Wavenumber (cm ⁻¹)	Intensity (au)	Assignment
3070-3090	Medium	Aromatic C-H stretching
1665	Strong	C=O stretching
1595, 1580	Strong	Aromatic C=C stretching
1445, 1475	Medium	Aromatic ring vibrations
1280	Strong	C-F stretching
1150-1250	Medium	In-plane C-H bending
700-900	Strong	Out-of-plane C-H bending

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level in chloroform as the solvent. The calculated chemical shifts provide a prediction of the NMR spectrum.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C1	-	137.8
C2/C6	7.82	130.1
C3/C5	7.51	128.6
C4	7.63	132.9
C7	-	195.5 (C=O)
C8	-	139.6
C9	7.58	125.9
C10	-	163.2 (C-F)
C11	7.28	116.3
C12	7.49	130.4
C13	7.45	122.5

UV-Vis Spectroscopy and Frontier Molecular Orbitals

The electronic absorption properties of **3-Fluorobenzophenone** were investigated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level in ethanol. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions.

Table 5: Calculated UV-Vis Absorption and Frontier Molecular Orbital Energies

Parameter	Value
λ_{max} (nm)	255, 338
Oscillator Strength	0.35, 0.02
HOMO Energy (eV)	-6.85
LUMO Energy (eV)	-1.98
HOMO-LUMO Gap (eV)	4.87

The calculated HOMO-LUMO gap of 4.87 eV suggests that **3-Fluorobenzophenone** is a relatively stable molecule. The main electronic transition corresponds to a $\pi \rightarrow \pi^*$ transition.

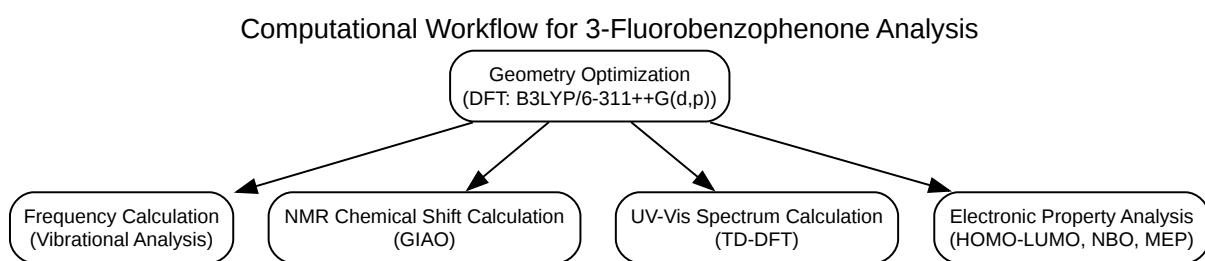
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. The analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the phenyl rings.

Table 6: Selected NBO Analysis Results (Stabilization Energies E(2))

Donor NBO	Acceptor NBO	E(2) (kcal/mol)
LP(1) O	$\pi(\text{C-C})$ phenyl 1	2.54
LP(1) O	$\pi(\text{C-C})$ phenyl 2	2.38
LP(2) F	$\pi(\text{C-C})$ phenyl 2	4.12
$\pi(\text{C=C})$ phenyl 1	$\pi(\text{C=O})$	1.89
$\pi(\text{C=C})$ phenyl 2	$\pi^*(\text{C=O})$	2.11

Molecular Electrostatic Potential (MEP) Analysis


The MEP map is a visual representation of the charge distribution in the molecule. It is a useful tool for predicting sites of electrophilic and nucleophilic attack. The MEP of **3-Fluorobenzophenone** shows a region of negative potential (red) around the carbonyl oxygen,

indicating its susceptibility to electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms.

Methodologies

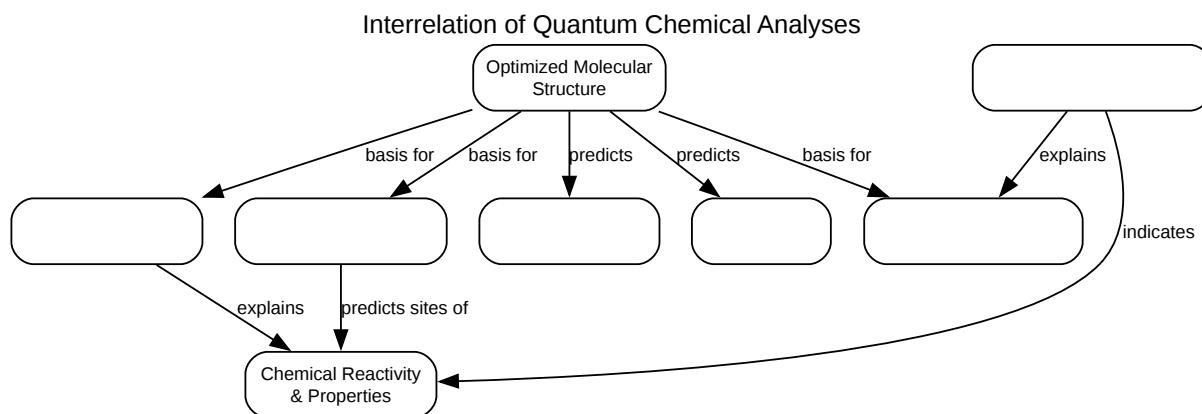
Computational Protocol

All quantum chemical calculations were performed using a standard computational chemistry software package. The following workflow was employed:

[Click to download full resolution via product page](#)

Figure 2: Computational analysis workflow.

Experimental Protocols (General)


While specific experimental data for **3-Fluorobenzophenone** is limited in this guide, the following are standard protocols for the spectroscopic techniques discussed:

- **FT-IR Spectroscopy:** The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate. The sample is scanned over the mid-IR range (4000-400 cm^{-1}).
- **FT-Raman Spectroscopy:** The FT-Raman spectrum is obtained by irradiating a solid or liquid sample with a near-infrared laser. The scattered light is collected and analyzed.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer using a deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) as an internal standard.

- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over the UV-visible range (typically 200-800 nm).

Logical Relationships of Analyses

The various computational analyses performed in this study are interconnected and provide a holistic understanding of the molecule's properties.

[Click to download full resolution via product page](#)

Figure 3: Relationship between different quantum chemical analyses.

Conclusion

This technical guide has presented a detailed quantum chemical analysis of **3-Fluorobenzophenone** using DFT and TD-DFT methods. The calculated structural parameters, vibrational frequencies, NMR chemical shifts, and electronic properties provide a comprehensive theoretical characterization of the molecule. This information is invaluable for researchers and scientists working with this compound, offering insights into its stability, reactivity, and spectroscopic signatures. The methodologies and data presented here can serve as a foundation for future experimental validations and for the computational design of new functional molecules based on the **3-Fluorobenzophenone** scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluorobenzophenone | 345-69-7 | FF67608 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Quantum Chemical Calculations of 3-Fluorobenzophenone: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362326#3-fluorobenzophenone-quantum-chemical-calculations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com